3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Bioisostere Physicochemical profiling ADME optimization

Accelerate your lead optimization with this pre-formed N-acylated 3-azabicyclo[3.1.1]heptane (aza-BCHP) derivative. The 3-chloropropan-1-one moiety at the bridgehead nitrogen enables direct amide coupling or a unique two-step elimination–conjugate addition sequence not accessible to α-chloro regioisomers. With 98% certified purity and batch-specific NMR, HPLC, and GC documentation, this compound eliminates the stoichiometric uncertainty of generic 95% material—critical for reproducible amide coupling and parallel library synthesis. The aza-BCHP core is a quantitatively validated bioisostere of meta-substituted pyridines: peer-reviewed head-to-head data demonstrate >12-fold aqueous solubility increase (29 μM → 365 μM), >10-fold reduction in intrinsic clearance (517 → 47 μL min⁻¹ mg⁻¹), and >10-fold extension of metabolic half-life (3.2 → 35.7 min). Scalable synthesis of the parent scaffold (40–50 g, 69% yield, no chromatography) provides confidence for preclinical supply continuity. Procure this certified intermediate to bypass in-house N-acylation and scaffold synthesis, shortening the critical path from discovery to IND-enabling studies.

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
CAS No. 2097983-00-9
Cat. No. B1477188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
CAS2097983-00-9
Molecular FormulaC11H18ClNO2
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCCOC1C2CC1CN(C2)C(=O)CCCl
InChIInChI=1S/C11H18ClNO2/c1-2-15-11-8-5-9(11)7-13(6-8)10(14)3-4-12/h8-9,11H,2-7H2,1H3
InChIKeySGBXNOPIRIBNEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one (CAS 2097983-00-9) – Procurement-Ready Physicochemical Profile and Scaffold Differentiation


3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one (CAS 2097983-00-9) is an N-acylated 3-azabicyclo[3.1.1]heptane (aza-BCHP) derivative carrying a 3-chloropropan-1-one moiety at the bridgehead nitrogen and an ethoxy substituent at the 6-position of the bicyclic cage . The 3-azabicyclo[3.1.1]heptane core is an established saturated bioisostere of meta-substituted pyridines, with peer-reviewed evidence demonstrating that scaffold replacement can increase aqueous solubility by >12-fold, reduce intrinsic clearance by >10-fold, and extend metabolic half-life by >10-fold relative to the parent pyridine-containing compound [1]. The target compound is supplied at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution Fails for 3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one: Regioisomeric, Substituent, and Scaffold-Level Differentiation


Closely related analogs—including the 2-chloro regioisomer, the 6-hydroxy and 6-methoxy congeners, and pyridine-based intermediates—differ in at least three quantifiable dimensions that preclude simple interchange. The 3-chloropropan-1-one regioisomer places chlorine at the β-position relative to the carbonyl, conferring a distinct nucleophilic-substitution reactivity profile versus the α-chloro (2-chloro) analog via an elimination–addition pathway . The 6-ethoxy substituent provides a different lipophilicity contribution (estimated ΔlogP ≈ +1.5 relative to 6-OH analogs) that affects both solubility and membrane partitioning in downstream applications . At the scaffold level, the 3-azabicyclo[3.1.1]heptane core delivers a >12-fold solubility increase and >10-fold metabolic stability improvement over analogous pyridine-containing structures, verified in a head-to-head comparison of Rupatadine and its aza-BCHP analog [1].

Quantitative Differential Evidence for 3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one vs Closest Analogs


Scaffold-Level Solubility, Metabolic Stability, and Lipophilicity Differentiation vs Pyridine-Containing Analogs

When the pyridine ring in the antihistamine drug Rupatadine is replaced with the 3-azabicyclo[3.1.1]heptane (aza-BCHP) core, experimental aqueous solubility increases from 29 μM to 365 μM (>12.6-fold), intrinsic clearance in human liver microsomes decreases from 517 to 47 μL min⁻¹ mg⁻¹ (>11-fold), and metabolic half-life extends from 3.2 to 35.7 min (>11.2-fold). Experimental logD decreases from >4.5 to 3.8 despite calculated clogP remaining essentially unchanged (5.1 vs 5.2) [1]. These data directly support prioritization of 3-azabicyclo[3.1.1]heptane-based intermediates over pyridine-based alternatives in any medicinal chemistry campaign where solubility-limited absorption, rapid hepatic clearance, or excessive lipophilicity are concerns.

Bioisostere Physicochemical profiling ADME optimization

Certified Purity Differential: 98% (Bidepharm) vs 95% (Typical Vendor Standard) for 3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Bidepharm (Bide Pharmaceutical) supplies 3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one (CAS 2097983-00-9) at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, multiple other vendors list the same compound at a standard purity of 95% without routine provision of multi-technique batch QC . This 3-percentage-point purity gap is significant for synthetic applications where mass-balance accuracy or downstream coupling efficiency depends on precise stoichiometry. The availability of NMR, HPLC, and GC certificates enables direct verification of identity, purity, and residual solvent content prior to use, reducing the risk of failed synthetic steps due to unidentified impurities.

Quality control Procurement specification Synthetic intermediate

3-Chloro vs 2-Chloro Regioisomeric Differentiation: β-Chloro vs α-Chloro Reactivity in Nucleophilic Substitution

The 3-chloropropan-1-one (β-chloro) regioisomer places the chlorine atom on the carbon β to the carbonyl, whereas the 2-chloropropan-1-one (α-chloro) regioisomer places chlorine α to the carbonyl. In β-chloro carbonyl compounds, nucleophilic substitution can proceed via an elimination–addition (conjugate addition to the transient α,β-unsaturated ketone) pathway, whereas α-chloro carbonyl compounds undergo direct SN2 displacement. This mechanistic difference has practical consequences: the β-chloro isomer can serve as a latent Michael acceptor for amine or thiol nucleophiles, enabling a distinct mode of derivatization not accessible to the α-chloro isomer . Users selecting between CAS 2097983-00-9 (3-chloro) and its 2-chloro regioisomer must therefore consider the intended downstream reactivity pathway.

Regioisomer differentiation Nucleophilic substitution Synthetic handle

6-Ethoxy Substituent Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs 6-Hydroxy and 6-Methoxy Analogs

The 6-ethoxy substituent (-OCH₂CH₃) provides an estimated contribution to logP approximately 1.5 log units higher than a 6-hydroxy substituent (-OH) and approximately 0.5 log units higher than a 6-methoxy substituent (-OCH₃), based on standard fragment-based π-value contributions (π(OEt) ≈ +0.5, π(OMe) ≈ 0.0, π(OH) ≈ -1.0 relative to H). The ethoxy group also functions as a hydrogen-bond acceptor (HBA) with steric bulk intermediate between methoxy and isopropoxy, fine-tuning recognition by biological targets versus the smaller methoxy analog . For the 3-azabicyclo[3.1.1]heptane scaffold, the predicted pKa of the bridgehead nitrogen in 6-oxa analogs is 9.43±0.20, indicating that the basicity of the core remains largely insensitive to 6-substituent variation but the lipophilicity is tunable [1].

Substituent SAR Lipophilicity tuning Hydrogen-bond acceptor

Scalable Synthesis Accessibility: 40–50 g Single-Run Production of the 3-Azabicyclo[3.1.1]heptane Core Without Chromatography

The 3-azabicyclo[3.1.1]heptane core—the scaffold from which the target compound is derived via N-acylation with 3-chloropropanoyl chloride—has been synthesized on a 40 g scale in a single run with 69% yield, without requiring column chromatography at any step [1]. The key transformation is the LiAlH₄ reduction of spirocyclic oxetanyl nitriles, which proceeds via an isolable intermediate that isomerizes to the desired 3-aza-BCHP product in the presence of Li⁺ ions. This scalability is not guaranteed for alternative bicyclic amines (e.g., 2-azabicyclo[3.1.1]heptanes) that may rely on less scalable photochemical or transition-metal-catalyzed routes, thus lowering supply-chain risk for programs requiring multigram quantities of the target compound or its congeners.

Scalable synthesis Process chemistry Procurement risk

High-Strength Differential Evidence Disclaimer: Limited Direct Comparative Data for the Specific Compound

A systematic search of the peer-reviewed and patent literature for 3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one (CAS 2097983-00-9) did not identify direct head-to-head comparative studies (e.g., IC₅₀, Kd, in vivo PK) pitting this specific compound against its closest structural analogs . The quantitative differential evidence presented in this guide therefore relies predominantly on class-level inference from the 3-azabicyclo[3.1.1]heptane scaffold (validated in the Rupatadine head-to-head comparison [1]), on vendor-specified purity and QC documentation differences , and on well-established structure–reactivity principles for regioisomeric chloropropanones . Users requiring compound-specific comparative potency, selectivity, or in vivo data should request custom head-to-head profiling from the supplier or CRO before final procurement decisions.

Evidence transparency Procurement decision support

Best-Validated Research and Industrial Application Scenarios for 3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one (CAS 2097983-00-9)


Medicinal Chemistry: Pyridine Bioisostere Replacement in Lead Optimization

In lead optimization programs where a pyridine-containing hit or lead suffers from poor aqueous solubility, rapid hepatic clearance, or excessive lipophilicity, the 3-azabicyclo[3.1.1]heptane scaffold—accessible via derivatization of the target compound—is a quantitatively validated bioisostere. The Rupatadine head-to-head study demonstrates that scaffold replacement increases solubility from 29 μM to 365 μM, reduces intrinsic clearance from 517 to 47 μL min⁻¹ mg⁻¹, and extends half-life from 3.2 to 35.7 min [1]. The target compound, as an N-acylated aza-BCHP bearing a 3-chloropropan-1-one handle, allows direct incorporation of the bioisostere into a lead series via amide coupling or nucleophilic displacement of the β-chloro group, followed by further diversification .

Synthetic Chemistry: β-Chloro Handle for Sequential Derivatization via Elimination–Conjugate Addition

The 3-chloropropan-1-one (β-chloro) moiety enables a two-step derivatization sequence not accessible to the 2-chloro (α-chloro) regioisomer: (i) base-induced elimination of HCl to generate an α,β-unsaturated amide (Michael acceptor), followed by (ii) conjugate addition of amine, thiol, or carbon nucleophiles to install diverse substituents at the β-position [1]. This sequence is particularly valuable for generating compound libraries with variation at the position β to the amide carbonyl, a vector that directly modulates the geometry of substituent presentation from the 3-azabicyclo[3.1.1]heptane core .

Procurement: Quality-Verified Intermediate for Multi-Step Synthesis Requiring Stoichiometric Precision

For multi-step synthetic sequences where accurate stoichiometry depends on known purity, the 98% certified purity with batch-specific NMR, HPLC, and GC documentation from Bidepharm (Cat. BD01333678) [1] provides a 3-percentage-point advantage over generic 95% material. This is especially relevant in amide coupling steps where excess of either the amine or acyl chloride component can complicate purification, or in library synthesis where mass-balance accuracy across hundreds of parallel reactions determines final product consistency .

Process Chemistry: Scaffold Scale-Up Feasibility Assessment for Preclinical Supply

Teams planning to advance 3-azabicyclo[3.1.1]heptane-containing candidates into preclinical evaluation can draw confidence from the demonstrated 40–50 g single-run synthesis of the core scaffold without chromatography (69% yield from oxetane 3) [1]. The N-acylation of the aza-BCHP amine with 3-chloropropanoyl chloride to generate the target compound is a standard amide bond formation with well-precedented scalability. Procuring the pre-formed target compound from a vendor with documented QC and scalable synthesis of the parent scaffold minimizes the in-house synthetic burden during the critical transition from discovery to IND-enabling studies .

Quote Request

Request a Quote for 3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.